2-(3-fluorophenyl)ethane-1-sulfonamide

Description

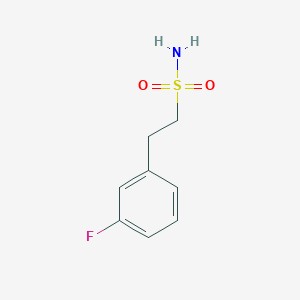

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHSJXNTMSRBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-fluorophenyl)ethane-1-sulfonamide: Synthesis, Physicochemical Characterization, and Preclinical Evaluation

Abstract

This whitepaper provides a comprehensive technical overview of 2-(3-fluorophenyl)ethane-1-sulfonamide, a synthetic compound with potential applications in medicinal chemistry. Given the limited direct literature on this specific molecule, this guide synthesizes information from analogous structures and foundational chemical principles to project its chemical properties, outline a robust synthetic route, and propose a comprehensive preclinical evaluation workflow. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel sulfonamide-based therapeutic agents. We will delve into the rationale behind experimental design, emphasizing the interplay between chemical structure and biological activity, and provide detailed protocols for its synthesis and initial in vitro characterization.

Introduction: The Scientific Rationale

The molecule 2-(3-fluorophenyl)ethane-1-sulfonamide incorporates three key structural motifs that are of significant interest in drug discovery: a phenethylamine backbone, a sulfonamide functional group, and a fluorine substituent on the aromatic ring.

-

The Phenethylamine Scaffold: This structural framework is prevalent in a vast array of neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine) and various classes of pharmaceuticals. Its presence suggests a potential for interaction with biological amine receptors.

-

The Sulfonamide Group: The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs.[1][2] It is often employed as a bioisostere for carboxylic acids, offering advantages such as increased metabolic stability, enhanced membrane permeability, and different pKa properties.[3][4][5] The replacement of a carboxylic acid with a sulfonamide can significantly alter a compound's pharmacokinetic and pharmacodynamic profile.[6][7]

-

Fluorine Substitution: The introduction of a fluorine atom into a drug candidate can have profound effects on its physicochemical and biological properties. Fluorine's high electronegativity can modulate the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[8]

The combination of these features in 2-(3-fluorophenyl)ethane-1-sulfonamide presents a compelling case for its synthesis and characterization as a potential lead compound in various therapeutic areas.

Synthesis and Purification

The synthesis of 2-(3-fluorophenyl)ethane-1-sulfonamide can be approached through a well-established two-step sequence starting from the commercially available 2-(3-fluorophenyl)ethan-1-amine. A general strategy for synthesizing sulfonamides from amines involves reaction with a sulfonyl chloride.[9][10]

Synthetic Workflow

The proposed synthetic route is depicted below. This pathway is designed for efficiency and amenability to scale-up.

Caption: Proposed two-step synthesis of 2-(3-fluorophenyl)ethane-1-sulfonamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-fluorophenyl)ethane-1-sulfonyl chloride

-

Diazotization: To a stirred solution of 2-(3-fluorophenyl)ethan-1-amine (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.

-

Sulfonylation: The cold diazonium salt solution is then added portion-wise to a stirred solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up and Isolation: The reaction mixture is poured onto ice-water and the resulting precipitate is collected by filtration. The crude product is then dissolved in a suitable organic solvent (e.g., dichloromethane), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(3-fluorophenyl)ethane-1-sulfonyl chloride.

Step 2: Synthesis of 2-(3-fluorophenyl)ethane-1-sulfonamide

-

Amination: The crude 2-(3-fluorophenyl)ethane-1-sulfonyl chloride from the previous step is dissolved in a suitable solvent such as tetrahydrofuran (THF). The solution is cooled to 0 °C and aqueous ammonia (excess) is added dropwise.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 1-2 hours and monitored by thin-layer chromatography (TLC). Upon completion, the THF is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(3-fluorophenyl)ethane-1-sulfonamide.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Significance |

| Molecular Formula | C8H10FNO2S | Defines the elemental composition. |

| Molecular Weight | 203.23 g/mol | Important for stoichiometric calculations and mass spectrometry. |

| pKa | ~9-10 | The sulfonamide N-H proton is weakly acidic. This is a key difference from its carboxylic acid bioisostere (pKa ~4-5) and influences its ionization state at physiological pH.[4] |

| logP | ~1.5 - 2.5 | This predicted lipophilicity suggests moderate cell membrane permeability, a crucial factor for oral bioavailability. |

| Aqueous Solubility | Low to moderate | The presence of the polar sulfonamide group may be offset by the hydrophobic phenyl and ethyl components. Solubility is a critical parameter for formulation and in vitro assays.[11] |

Predicted Spectroscopic Data

-

1H NMR:

-

Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.9-7.4 ppm, showing complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

Methylene Protons (-CH2-CH2-): Two triplets, one around δ 3.0-3.2 ppm (adjacent to the phenyl ring) and another around δ 3.3-3.5 ppm (adjacent to the sulfonamide).

-

Sulfonamide Protons (-SO2NH2): A broad singlet around δ 7.0-7.5 ppm, which is exchangeable with D2O.

-

-

13C NMR:

-

Aromatic Carbons: Signals between δ 110-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant.

-

Methylene Carbons: Two signals in the aliphatic region, typically between δ 30-50 ppm.

-

-

IR Spectroscopy:

-

N-H Stretching: Two bands around 3350 and 3250 cm-1 for the asymmetric and symmetric vibrations of the primary sulfonamide.[12]

-

S=O Stretching: Strong, characteristic absorptions around 1330 cm-1 (asymmetric) and 1160 cm-1 (symmetric).[12]

-

C-F Stretching: A strong band in the region of 1100-1250 cm-1.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M+): A peak at m/z = 203.

-

Key Fragmentation Patterns: Loss of SO2NH2 (m/z = 123) and benzylic cleavage to form the fluorotropylium ion (m/z = 109).

-

Preclinical Evaluation: An In Vitro ADME/DMPK Workflow

To assess the drug-like properties of 2-(3-fluorophenyl)ethane-1-sulfonamide, a series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and DMPK (Drug Metabolism and Pharmacokinetics) assays are essential.[13][14] This early-stage characterization helps to identify potential liabilities and guide further optimization.[11][15]

Caption: A streamlined workflow for the in vitro ADME/DMPK evaluation.

Detailed Protocols for Key In Vitro Assays

A. Aqueous Solubility Assay (Thermodynamic)

-

Sample Preparation: A stock solution of the test compound in DMSO is prepared. An excess amount of the compound is added to a phosphate buffer solution (pH 7.4).

-

Equilibration: The suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered or centrifuged to remove undissolved solid.

-

Quantification: The concentration of the compound in the clear supernatant is determined by LC-MS/MS against a standard curve.

B. Lipophilicity (LogD7.4) Determination

-

Method: The shake-flask method is a standard approach.

-

Procedure: A known amount of the compound is dissolved in a biphasic system of n-octanol and phosphate buffer (pH 7.4).

-

Equilibration and Separation: The mixture is vortexed vigorously and then centrifuged to separate the two phases.

-

Analysis: The concentration of the compound in both the aqueous and octanol layers is measured by LC-MS/MS. LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to that in the aqueous phase.

C. Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer that mimics the intestinal epithelium.

-

Assay: The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to determine the efflux ratio.

-

Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

D. Plasma Protein Binding (Rapid Equilibrium Dialysis)

-

Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.

-

Procedure: The test compound is added to plasma in one chamber, and buffer is added to the other. The device is incubated with shaking until equilibrium is reached.

-

Quantification: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS. The fraction unbound (fu) is calculated.

E. Metabolic Stability (Human Liver Microsomes)

-

Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37 °C.

-

Sampling: Aliquots are taken at different time points and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The remaining concentration of the parent compound is measured by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Potential Biological Applications and Mechanism of Action

The structural features of 2-(3-fluorophenyl)ethane-1-sulfonamide suggest several potential therapeutic applications. The sulfonamide group is a known inhibitor of dihydropteroate synthase in bacteria, which is crucial for folic acid synthesis.[16][17][] This makes the compound a candidate for antibacterial research. Additionally, many sulfonamides exhibit inhibitory activity against carbonic anhydrases, which are involved in various physiological processes, suggesting potential applications in glaucoma or as diuretics.[19] The phenethylamine core is a common feature in ligands for aminergic G-protein coupled receptors (GPCRs), opening possibilities for its evaluation against neurological targets.

Conclusion

2-(3-fluorophenyl)ethane-1-sulfonamide represents a novel chemical entity with significant potential for drug discovery. While direct experimental data is scarce, a thorough analysis of its structural components allows for the rational design of a synthetic route and a comprehensive preclinical evaluation plan. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, characterization, and initial ADME/DMPK profiling of this and similar compounds. The successful execution of these studies will be crucial in elucidating the therapeutic potential of this promising molecule.

References

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. [Link]

-

Vree, T. B., & Hekster, Y. A. (n.d.). Pharmacokinetics of Sulfonamides in Man. [Link]

-

Pharmacology 2000. (n.d.). Sulfonamides. [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River. [Link]

-

PubMed. (n.d.). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

-

Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]

-

El-Sawy, E. R., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science. [Link]

-

Müller, C. E., et al. (2006). A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed. [Link]

-

Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

-

Semantic Scholar. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. [Link]

-

Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. [Link]

-

Khan, K. M., et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed. [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

-

ORCA. (2022). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. [Link]

-

MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. [Link]

-

PubChem. (n.d.). N-[2-(3-fluorophenyl)ethyl]-3-sulfanylpropanamide. National Center for Biotechnology Information. [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]

-

Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]

-

Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

El-Sayed, M. A. A., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PMC. [Link]

-

Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung. [Link]

-

PubChem. (n.d.). 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. [Link]

-

Medind. (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. [Link]

-

Lejan Team. (n.d.). Mechanism of action. [Link]

-

RSC. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

-

PubChem. (n.d.). Perfluoropentane sulfonamide. National Center for Biotechnology Information. [Link]

-

PMC. (n.d.). Mode of Action of Sulfanilyl Fluoroquinolones. [Link]

-

PubChem. (n.d.). N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}thiophene-3-sulfonamide. National Center for Biotechnology Information. [Link]

-

Impactfactor. (n.d.). Synthesis and Biological Activity of New Sulfonamide Derivatives. [Link]

-

PubChem. (n.d.). N-(1-(2-fluoro-2-(2-fluorophenyl)ethyl)piperidin-4-yl)-N-phenylpropanamide. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Volcano. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. [Link]

-

PMC. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. [Link]

-

AMERICAN ELEMENTS. (n.d.). 2,2,2-trifluoroethane-1-sulfonamide. [Link]

-

Diva-Portal.org. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. [Link]

-

SciSpace. (n.d.). Antimicrobial sulfonamide drugs. [Link]

- Google Patents. (n.d.).

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. impactfactor.org [impactfactor.org]

- 3. tandfonline.com [tandfonline.com]

- 4. drughunter.com [drughunter.com]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy 3-(benzenesulfonyl)-N-(2-fluorophenyl)benzenesulfonamide (EVT-3679357) [evitachem.com]

- 9. Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. znaturforsch.com [znaturforsch.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 15. criver.com [criver.com]

- 16. Sulfonamides [pharmacology2000.com]

- 17. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 19. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of 2-(3-fluorophenyl)ethane-1-sulfonamide

This guide details the physicochemical and pharmacological mechanism of 2-(3-fluorophenyl)ethane-1-sulfonamide , a synthetic aryl-alkyl sulfonamide. Based on its structural pharmacophore—a primary sulfonamide zinc-binding group (ZBG) linked via an ethyl chain to a fluorinated aromatic tail—this compound functions primarily as a Carbonic Anhydrase Inhibitor (CAI) .[1]

This guide is structured for researchers focusing on enzyme kinetics, structural biology, and medicinal chemistry.

Executive Summary

2-(3-fluorophenyl)ethane-1-sulfonamide is a small-molecule inhibitor targeting the metalloenzyme Carbonic Anhydrase (CA) . Unlike classical aromatic sulfonamides (e.g., acetazolamide), this compound features an aliphatic ethyl linker, classifying it as an arylethanesulfonamide .

-

Primary Target: Human Carbonic Anhydrase (hCA) isoforms (specifically cytosolic hCA II and transmembrane tumor-associated hCA IX/XII).[2]

-

Mechanism Class: Reversible, competitive inhibition via Zinc(II) coordination.

-

Key Structural Features:

-

Sulfonamide (

): The "warhead" that coordinates with the catalytic zinc ion.[3] -

Ethyl Linker (

): Provides rotational flexibility, allowing the tail to orient into the hydrophobic pocket. -

3-Fluorophenyl Tail: Engages in hydrophobic and van der Waals interactions, enhancing selectivity over ubiquitous isoforms.

-

Molecular Mechanism of Action

The inhibition of Carbonic Anhydrase by 2-(3-fluorophenyl)ethane-1-sulfonamide follows a "Lock-and-Key" mechanism with specific thermodynamic constraints imposed by the aliphatic linker.

The Zinc Trap (Coordination Chemistry)

The catalytic center of CA contains a Zn(II) ion coordinated by three histidine residues (His94, His96, His119). The physiological reaction involves a zinc-bound hydroxide (

-

Ionization: The sulfonamide moiety (

) acts as a weak acid. Although aliphatic sulfonamides have a higher -

Displacement: The ionized sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion.

-

Coordination: The nitrogen atom forms a coordinate covalent bond directly to the Zn(II) ion, creating a tetrahedral geometry that renders the enzyme catalytically inert.

The Hydrophobic Interaction (Selectivity Filter)

The "tail" of the inhibitor—the 2-(3-fluorophenyl)ethyl group—is critical for potency and isoform selectivity.

-

Hydrophobic Pocket Binding: The ethyl linker allows the phenyl ring to extend away from the zinc center and dock into the enzyme's hydrophobic pocket (defined by residues Val121, Leu198, and Trp209 in hCA II).

-

Role of Fluorine (3-F):

-

Lipophilicity: The fluorine atom increases the lipophilicity (

) of the tail, strengthening van der Waals forces within the hydrophobic pocket. -

Metabolic Stability: Fluorination at the meta position blocks potential metabolic oxidation (Phase I metabolism) at a reactive site on the phenyl ring.

-

Multipole Interactions: The high electronegativity of fluorine can induce favorable electrostatic interactions with amide backbones or polar residues near the rim of the active site.

-

Visualization of the Signaling Pathway

The following diagram illustrates the inhibition logic and the structural interactions within the active site.

Caption: Schematic of Carbonic Anhydrase inhibition. The sulfonamide displaces the catalytic water molecule, while the fluorinated tail engages the hydrophobic pocket to stabilize the complex.

Experimental Validation Protocols

To validate the mechanism and potency of 2-(3-fluorophenyl)ethane-1-sulfonamide, the following self-validating protocols are recommended.

Stopped-Flow CO2 Hydration Assay

This is the gold-standard kinetic assay for determining the inhibition constant (

-

Principle: Measures the rate of acidification of a buffer as CA converts

to carbonic acid ( -

Indicator: Phenol Red (absorbance change at 557 nm).

Protocol Steps:

-

Preparation: Prepare serial dilutions of the inhibitor (0.1 nM to 10 µM) in DMSO/Buffer (10 mM HEPES, pH 7.5).

-

Enzyme Mix: Incubate hCA isozyme (e.g., hCA II, ~10 nM) with the inhibitor for 15 minutes at room temperature to ensure equilibrium binding.

-

Substrate Mix: Saturated

solution in water. -

Injection: Rapidly mix Enzyme-Inhibitor complex with Substrate in a stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

-

Data Analysis: Fit the initial velocity curves to the Michaelis-Menten equation (uninhibited) and the Morrison equation (tight-binding inhibition) to derive

.

Data Presentation Template:

| Parameter | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) |

| Value | Value | Value | |

| Selectivity | Reference | 1.0 | Ratio vs hCA II |

X-Ray Crystallography

To confirm the binding mode, co-crystallization is required.

-

System: Recombinant hCA II.

-

Method: Hanging drop vapor diffusion.

-

Validation: The electron density map (

) must clearly resolve the sulfonamide nitrogen coordinated to Zn(II) and the fluorine atom orientation in the hydrophobic cleft.

Structure-Activity Relationship (SAR) Analysis

The efficacy of 2-(3-fluorophenyl)ethane-1-sulfonamide is defined by specific structural modifications.

| Structural Feature | Modification | Mechanistic Impact |

| Sulfonamide Group | Replacement with Sulfonate | Loss of Activity. The negative charge on sulfonate is too delocalized; the proton on the sulfonamide nitrogen is required for H-bonding with Thr199. |

| Linker Length | Ethyl ( | Altered Selectivity. Shortening the linker restricts the tail's ability to reach the hydrophobic pocket, often reducing potency against hCA II. |

| Fluorine Position | Meta (3-F) | ** steric Clash/Fit.** The meta position often allows better accommodation in the curvature of the hydrophobic pocket compared to the para position, which extends length. |

The "Aliphatic" Nuance

Unlike aromatic sulfonamides (e.g., sulfanilamide), the ethylene group in this molecule acts as an insulator.

-

Effect: It prevents resonance delocalization from the phenyl ring to the sulfonamide sulfur.

-

Consequence: The

of the sulfonamide is higher (~10.5). -

Implication: At pH 7.4, less inhibitor is in the active anionic form. However, the flexibility of the ethyl chain often compensates for this by allowing "induced fit" binding that is thermodynamically favorable (

), driven by entropy gain from displacing ordered water molecules in the hydrophobic pocket.

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure (SOP) for validating this compound's activity.

Caption: Workflow for determining the inhibition constant (Ki) using stopped-flow kinetics.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 2-(3-chlorophenyl)ethanesulfonamide. Bioorganic & Medicinal Chemistry Letters. (Representative methodology for arylethanesulfonamide crystallography). Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. (Foundational protocol for Stopped-Flow Assay). Link

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3-fluorophenyl)ethane-1-sulfonamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(3-fluorophenyl)ethane-1-sulfonamide scaffold represents a compelling starting point for medicinal chemistry campaigns, integrating the well-established pharmacophoric properties of the sulfonamide group with the nuanced modulatory effects of fluorine substitution. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this molecule, drawing upon established principles in medicinal chemistry and extrapolating from known data on analogous structures. We will dissect the core scaffold, exploring the distinct roles of the sulfonamide head, the ethane linker, and the 3-fluorophenyl tail. This exploration is grounded in the common inhibitory action of sulfonamides against metalloenzymes, particularly carbonic anhydrases, which will serve as a representative target class for illustrating SAR principles. This document is intended to serve as a foundational resource for researchers aiming to design and optimize novel therapeutics based on this chemical framework.

Introduction: The Strategic Integration of Fluorine and the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutics including antibacterial, diuretic, anticonvulsant, and anticancer agents.[1][2][3] Its enduring utility stems from its ability to act as a potent zinc-binding group, making it a privileged scaffold for inhibiting metalloenzymes.[4][5][6] A primary example of this is its interaction with the zinc ion in the active site of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes.[4][5][6]

The incorporation of fluorine into drug candidates has become an increasingly prevalent strategy for enhancing pharmacokinetic and pharmacodynamic properties.[7][8][9][10][11] The unique electronic properties of fluorine can modulate the acidity of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable interactions with the target protein.[7][9][10][11]

The 2-(3-fluorophenyl)ethane-1-sulfonamide scaffold marries these two powerful concepts. This guide will provide a detailed, albeit predictive, analysis of its SAR, offering a roadmap for its potential optimization as a therapeutic agent.

Dissection of the Core Scaffold: A Tripartite Analysis

To understand the SAR of 2-(3-fluorophenyl)ethane-1-sulfonamide, we must consider the individual contributions of its three primary structural components:

-

The Sulfonamide Headgroup (-SO₂NH₂): This is the primary pharmacophoric element, responsible for the key interactions with the biological target.

-

The Ethane Linker (-CH₂CH₂-): This component provides the appropriate spatial orientation for the other two fragments, influencing the molecule's overall conformation and flexibility.

-

The 3-Fluorophenyl Tail (m-F-C₆H₄-): This lipophilic group contributes to the molecule's overall physicochemical properties and can engage in additional binding interactions within the target protein.

Caption: Core components of the 2-(3-fluorophenyl)ethane-1-sulfonamide scaffold.

Structure-Activity Relationship (SAR) Exploration

The Sulfonamide Moiety: The Zinc-Binding Anchor

The unsubstituted sulfonamide group is crucial for the biological activity of many inhibitors of zinc-containing enzymes.[5][6] In the context of carbonic anhydrase, the sulfonamide nitrogen deprotonates and coordinates with the active site Zn²⁺ ion in a tetrahedral geometry, displacing a water molecule or hydroxide ion.[5]

-

Primary vs. Substituted Sulfonamides: While primary sulfonamides (-SO₂NH₂) are potent zinc binders, substitution on the nitrogen (e.g., -SO₂NHR or -SO₂NR₂) can modulate activity. Monosubstitution can be tolerated if the substituent contributes to favorable interactions with the enzyme's active site. Disubstitution generally leads to a loss of activity as it prevents the necessary deprotonation and coordination with the zinc ion.

The 3-Fluorophenyl Group: Modulating Potency and Properties

The phenyl ring provides a lipophilic scaffold that can interact with hydrophobic pockets within the enzyme's active site. The strategic placement of a fluorine atom at the meta-position has several important implications:

-

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density.[7][11] This can influence the pKa of the sulfonamide group, potentially impacting its binding affinity.

-

Lipophilicity: The C-F bond is more lipophilic than a C-H bond, which can enhance membrane permeability and transport to the target site.[10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[9] Placing the fluorine at the meta-position can shield adjacent positions from metabolic attack.

-

Binding Interactions: The fluorine atom can participate in favorable orthogonal multipolar interactions with electron-rich aromatic residues (e.g., phenylalanine, tyrosine) or form non-classical hydrogen bonds with backbone amides in the protein.

Table 1: Hypothetical SAR of Phenyl Ring Modifications

| Modification | Predicted Effect on Activity | Rationale |

| No Substitution | Baseline | Reference compound. |

| 3-Fluoro (meta) | Enhanced | Increased lipophilicity, metabolic stability, and potential for favorable binding interactions.[7][9][10] |

| 4-Fluoro (para) | Likely similar or slightly different | Alters the electronic profile and interaction geometry compared to the meta-position. |

| 2-Fluoro (ortho) | Potentially reduced | May introduce steric hindrance that disrupts optimal binding. |

| 3,5-Difluoro | Potentially enhanced | Further increases lipophilicity and metabolic stability. |

| 3-Chloro/Bromo | Variable | Increases size and lipophilicity; may introduce new interactions but could also lead to steric clashes. |

| 3-Trifluoromethyl | Potentially enhanced | Significantly increases lipophilicity and blocks a potential site of metabolism. |

The Ethane Linker: The Conformational Tether

The two-carbon ethane linker provides a degree of conformational flexibility, allowing the 3-fluorophenyl group to adopt an optimal orientation within the binding pocket.

-

Linker Length: Shortening the linker to a single methylene group or lengthening it to a propyl chain would alter the distance between the sulfonamide and the phenyl ring, likely disrupting the optimal binding geometry and reducing activity.

-

Linker Rigidity: Introducing rigidity into the linker, for example, through cyclization (e.g., a cyclopropane ring) or unsaturation (e.g., a double bond), could lock the molecule into a more or less favorable conformation. If the rigidified conformation is bioactive, a significant increase in potency could be observed due to a lower entropic penalty upon binding.

Caption: A typical experimental workflow for elucidating the SAR of a novel chemical series.

Protocol: Carbonic Anhydrase II Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency of synthesized compounds against hCA II.

Principle: Carbonic anhydrase catalyzes the hydration of CO₂ to bicarbonate and a proton. This assay measures the esterase activity of CA, using p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed to the yellow-colored p-nitrophenolate. The rate of formation of p-nitrophenolate, monitored spectrophotometrically at 400 nm, is proportional to the enzyme's activity.

Materials:

-

Human Carbonic Anhydrase II (hCA II)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of hCA II in Tris-HCl buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound solution (or DMSO for control), and 20 µL of the hCA II solution.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of a p-NPA solution in acetonitrile.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes.

-

Calculate the initial reaction rates (V₀) for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-(3-fluorophenyl)ethane-1-sulfonamide scaffold holds significant promise as a template for the design of novel enzyme inhibitors. The key SAR takeaways are:

-

The primary sulfonamide is likely essential for potent activity against metalloenzymes.

-

The 3-fluoro substitution on the phenyl ring is predicted to enhance metabolic stability and potency.

-

The two-carbon ethane linker provides optimal spacing and flexibility.

Future work should focus on the synthesis and biological evaluation of a focused library of analogs to confirm these hypotheses. Modifications could include exploring alternative halogen substitutions on the phenyl ring, introducing additional substituents to probe for new binding interactions, and rigidifying the ethane linker to lock in a bioactive conformation. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- Vertex AI Search. (2026). Fluorine in drug discovery: Role, design and case studies.

- Ingenta Connect. (2021).

- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.

- Apollo Scientific. (2026).

- Taylor & Francis Online. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins.

- MDPI. (2024).

- MDPI. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.

- Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry.

- ACS Publications. (2020).

- PubMed. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids.

- Impactfactor. (2021).

- PubMed. (2025).

- RSC Publishing. (n.d.).

- ResearchGate. (n.d.). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents | Request PDF.

- PMC. (2017).

- PMC. (n.d.). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.

- TSI Journals. (2017).

- PubMed. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists.

- ResearchGate. (2026).

- Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf.

- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- PubMed. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. inhancetechnologies.com [inhancetechnologies.com]

- 9. apolloscientific.co.uk [apolloscientific.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

Methodological & Application

Introduction: Contextualizing the Sulfonamide Scaffold in Modern Drug Discovery

An in-depth technical guide for researchers, scientists, and drug development professionals.

The sulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2] Its versatile binding properties have enabled the development of drugs ranging from antibacterials to diuretics, anti-inflammatory agents, and notably, anticancer therapeutics.[3][4][5] A particularly successful application of the sulfonamide scaffold has been in the design of carbonic anhydrase inhibitors (CAIs).[2][6]

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7] Several CA isoforms are essential for physiological processes, but specific isoforms, particularly CA IX and CA XII, are highly overexpressed in a variety of solid tumors and are often linked to hypoxic conditions.[6][8] Tumor-associated CA IX plays a critical role in regulating pH in the tumor microenvironment. By catalyzing the hydration of CO2, it contributes to the acidification of the extracellular space while maintaining a favorable, slightly alkaline intracellular pH (pHi), which together promote tumor cell survival, proliferation, and invasion.[6][9] Consequently, the inhibition of CA IX is a validated and compelling strategy for anticancer drug development.[6]

Given this context, evaluating a novel compound such as 2-(3-fluorophenyl)ethane-1-sulfonamide requires a structured, multi-assay approach. The primary objective is to determine not only if the compound elicits a cellular response but also to elucidate its potential mechanism of action. This application note provides a comprehensive guide for characterizing the activity of this compound, beginning with a broad assessment of its impact on cancer cell viability and progressing to a specific, mechanism-based assay focused on the functional consequences of carbonic anhydrase inhibition—the modulation of intracellular pH.

Assay 1: Cell Viability and Cytotoxicity Profiling using the MTT Assay

Principle of the Assay

The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10][11] The assay's principle is based on the metabolic activity of living cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[11][12] The formazan crystals are then solubilized, and the resulting colored solution is quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀)—a key measure of a compound's potency.[10][12]

Experimental Protocol

Materials and Reagents

-

Test Compound: 2-(3-fluorophenyl)ethane-1-sulfonamide

-

Cell Line: HT-29 (human colon adenocarcinoma) or MCF-7 (human breast adenocarcinoma) cells. These lines are known to express carbonic anhydrase IX, particularly under hypoxic conditions.[6]

-

Positive Control: Acetazolamide (a known pan-carbonic anhydrase inhibitor).[8]

-

Vehicle Control: Dimethyl sulfoxide (DMSO), sterile-filtered.

-

Culture Medium: McCoy's 5A (for HT-29) or DMEM (for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS), filtered through a 0.22 µm filter and stored protected from light.

-

Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

-

Equipment: Sterile 96-well flat-bottom plates, CO₂ incubator (37°C, 5% CO₂), multichannel pipette, microplate reader (absorbance at 570 nm).

Step-by-Step Methodology

-

Cell Seeding:

-

Culture and harvest cells during their logarithmic growth phase.

-

Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

-

Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Scientist's Note: To minimize the "edge effect," it is best practice to fill the perimeter wells of the plate with 100 µL of sterile PBS and use only the inner 60 wells for the experiment.[13]

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.[11]

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of 2-(3-fluorophenyl)ethane-1-sulfonamide in DMSO. Prepare a similar stock for the positive control, Acetazolamide.

-

Perform a serial dilution of the stock solutions in a complete culture medium to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions, vehicle control medium, or positive control medium to the respective wells. Include a "no-cell" blank control containing only medium.

-

Incubate the plate for an additional 48 to 72 hours. The incubation time should be optimized based on the cell line's doubling time.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[13]

-

Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

-

Scientist's Note: The incubation time is critical. Insufficient time will result in a weak signal, while excessive time can lead to artifacts from MTT cytotoxicity.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.[12]

-

Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization, resulting in a homogenous purple solution.

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background noise if desired.[12]

-

Data Analysis and Expected Results

-

Calculate Percent Viability:

-

First, subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.

-

The viability of each treated well is expressed as a percentage relative to the vehicle-treated control cells using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

-

Determine IC₅₀ Value:

-

Plot the % Viability against the logarithmic concentration of 2-(3-fluorophenyl)ethane-1-sulfonamide.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to fit a dose-response curve and calculate the IC₅₀ value.

-

Sample Data Presentation

| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability |

| Vehicle Control (0) | 1.250 | 100% |

| 0.1 | 1.235 | 98.8% |

| 1 | 1.150 | 92.0% |

| 10 | 0.950 | 76.0% |

| 50 | 0.615 | 49.2% |

| 100 | 0.325 | 26.0% |

| 250 | 0.150 | 12.0% |

| Calculated IC₅₀ | ~51 µM |

Assay 2: Functional Assessment of Carbonic Anhydrase Inhibition via Intracellular pH (pHi) Measurement

Principle of the Assay

If the cytotoxicity assay reveals that 2-(3-fluorophenyl)ethane-1-sulfonamide has an effect on cell viability, the next logical step is to investigate a plausible mechanism. For a sulfonamide, a primary hypothesis is the inhibition of carbonic anhydrase IX. A direct functional consequence of CA IX inhibition in cancer cells is the disruption of intracellular pH (pHi) regulation.[6][14] This assay measures the ability of cells to recover from an artificially induced intracellular acid load.

The assay utilizes a cell-permeant fluorescent indicator, such as BCFL-AM or BCECF-AM, which exhibits pH-dependent fluorescence.[15][16] An "acid-load" procedure is employed: cells are first loaded with the dye and then exposed to a weak base like ammonium chloride (NH₄Cl). The uncharged ammonia (NH₃) freely enters the cell and equilibrates, raising the pHi. When the external NH₄Cl is rapidly removed and replaced with a sodium-containing buffer, the intracellular NH₃ diffuses out, leaving behind H⁺ ions and causing a rapid, significant drop in pHi.[15] The subsequent recovery of pHi back to baseline is dependent on cellular mechanisms, including the activity of CA IX. By monitoring the fluorescence signal over time, one can measure the rate of pHi recovery and determine if the test compound impairs this process, which is indicative of CA IX inhibition.

Experimental Protocol

Materials and Reagents

-

Test Compound and Controls: Same as in Assay 1.

-

Cell Line: HT-29 or other CA IX-expressing cell line.

-

Fluorescent pH Indicator: BCFL-AM (a single isomer alternative to BCECF-AM, pKa ~7.0).[15]

-

Buffers:

-

Loading Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Acid-Load Buffer: Loading Buffer containing 20 mM NH₄Cl.

-

Recovery Buffer: Loading Buffer (or other sodium-containing buffer).

-

-

Anion Transport Inhibitor: Probenecid (to prevent dye leakage from cells).[15]

-

Equipment: Black, clear-bottom 96-well plates, fluorescence microplate reader with kinetic reading capability and appropriate filters (e.g., Ex: 490 nm / Em: 535 nm).[15]

Step-by-Step Methodology

-

Cell Seeding:

-

Seed cells into a black, clear-bottom 96-well plate at a density that will result in a near-confluent monolayer on the day of the assay (e.g., 40,000 cells/well).

-

Incubate for 24-48 hours at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare a dye-loading solution by diluting the BCFL-AM stock into the Loading Buffer to a final concentration of 1-5 µM. Add Probenecid to this solution (final concentration ~2.5 mM).

-

Scientist's Note: The optimal dye concentration should be determined empirically to achieve a strong signal without causing cellular toxicity.

-

Aspirate the culture medium from the cells and wash once with 100 µL of Loading Buffer.

-

Add 50 µL of the dye-loading solution to each well.

-

Incubate the plate for 45-60 minutes at 37°C, 5% CO₂.

-

-

Acid Loading:

-

After dye loading, add 5 µL per well of a concentrated NH₄Cl solution (e.g., 220 mM) to achieve a final concentration of 20 mM in the well.

-

Incubate for an additional 15-20 minutes at 37°C. This step allows NH₃ to enter the cells and raise the pHi.

-

-

Initiating pHi Recovery and Kinetic Measurement:

-

Set up the fluorescence plate reader to measure fluorescence kinetically (e.g., one reading every 15-30 seconds for 5-10 minutes) at Ex/Em = 490/535 nm.

-

Prepare plates containing the test compound, positive control (Acetazolamide), and vehicle control diluted in Recovery Buffer. The volume should be relatively large (e.g., 200 µL) to ensure rapid dilution of the external NH₄Cl.

-

Place the cell plate in the reader. The reader's injectors will add the 200 µL of Recovery Buffer (containing the compounds) to the 55 µL already in the wells. This large volume change rapidly removes external NH₄Cl, initiating the efflux of NH₃ and causing the intracellular acidification.

-

Immediately begin recording the fluorescence signal. The signal will drop sharply and then gradually increase as the cells recover their pHi.

-

Data Analysis and Expected Results

-

Data Normalization: For each well, normalize the kinetic data by setting the minimum fluorescence value (post-acidification) to 0% and the initial baseline fluorescence (before acidification) to 100%.

-

Calculate Recovery Rate:

-

Determine the initial rate of pHi recovery by calculating the slope of the normalized fluorescence curve over the first 1-2 minutes of the recovery phase.

-

Compare the recovery rates of compound-treated cells to the vehicle-treated cells.

-

Sample Data Presentation

| Treatment | Initial Rate of pHi Recovery (RFU/min) | % Inhibition of Recovery |

| Vehicle Control | 150.5 | 0% |

| Acetazolamide (100 µM) | 45.2 | 70.0% |

| Compound (10 µM) | 128.0 | 15.0% |

| Compound (50 µM) | 78.3 | 48.0% |

| Compound (100 µM) | 52.7 | 65.0% |

A dose-dependent decrease in the rate of pHi recovery by 2-(3-fluorophenyl)ethane-1-sulfonamide would strongly suggest an inhibitory effect on a key cellular pH regulator, consistent with the carbonic anhydrase inhibition hypothesis.

Workflow and Pathway Visualization

The logical progression of these assays is crucial for an efficient and informative screening cascade.

Caption: Experimental workflow for characterizing 2-(3-fluorophenyl)ethane-1-sulfonamide.

Caption: Proposed mechanism: Inhibition of CA IX disrupts pH, reducing cell viability.

Concluding Remarks

The protocols detailed in this application note provide a robust framework for the initial characterization of 2-(3-fluorophenyl)ethane-1-sulfonamide. By systematically progressing from a broad cell viability screen to a targeted, mechanism-of-action assay, researchers can efficiently determine not only the compound's potency but also gain critical insights into its biological function. A finding that the compound both reduces cancer cell viability and inhibits intracellular pH recovery would provide strong evidence for its role as a carbonic anhydrase inhibitor, marking it as a promising candidate for further preclinical development.

References

-

Supuran, C. T., et al. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC. Available from: [Link]

-

Journal of Young Investigators. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Available from: [Link]

-

ResearchGate. Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Available from: [Link]

-

Study.com. Sulfonamides | Definition, Drug list & Examples. Available from: [Link]

-

Owa, T., et al. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. Available from: [Link]

-

RxList. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. Available from: [Link]

-

AACR Journals. Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Available from: [Link]

-

Sadeghi-Aliabadi, H., et al. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. Available from: [Link]

-

Bio-protocol. Live Cell Measurement of the Intracellular pH of Yeast by Flow Cytometry Using a Genetically-Encoded Fluorescent Reporter. Available from: [Link]

-

MDPI. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available from: [Link]

-

Stratech. Intracellular pH. Available from: [Link]

-

Lyu, Y., et al. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. PMC. Available from: [Link]

-

Islam, M. S., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available from: [Link]

-

PNAS. Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Available from: [Link]

-

LinkedIn. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available from: [Link]

-

ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]

-

Al-Abdullah, E. S., et al. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PMC. Available from: [Link]

-

SlidePlayer. Antibacterial sulfonamides. Available from: [Link]

-

Medind. Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. Biological activities of sulfonamides. Available from: [Link]

-

Lejan Team. Mechanism of action. Available from: [Link]

-

Hameed, A. D., et al. Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available from: [Link]

-

SciSpace. Antimicrobial sulfonamide drugs. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. study.com [study.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 14. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. stratech.co.uk [stratech.co.uk]

Analytical methods for quantification of 2-(3-fluorophenyl)ethane-1-sulfonamide in biological samples

Application Note: High-Sensitivity Quantification of 2-(3-fluorophenyl)ethane-1-sulfonamide in Biological Matrices

Executive Summary & Scope

This guide details the method development and validation strategy for the quantification of 2-(3-fluorophenyl)ethane-1-sulfonamide (referred to herein as 3-FPES ) in biological samples (plasma, serum, and urine).[1]

While sulfonamides are a well-established class of antimicrobials and anticonvulsants, 3-FPES represents a specific fluorinated phenethyl sulfonamide often utilized as a fragment in carbonic anhydrase inhibitor development or as a metabolic intermediate.[1] Its analysis presents unique challenges:

-

Polarity: The sulfonamide moiety (

) confers polarity, risking early elution and ion suppression.[1] -

Acidity: The sulfonamide nitrogen is weakly acidic (

), allowing for negative ion mode detection.[1] -

Fluorine Chemistry: The 3-fluorophenyl group increases lipophilicity (

) compared to non-fluorinated analogs, requiring specific chromatographic selectivity.[1]

This protocol prioritizes Solid Phase Extraction (SPE) over protein precipitation to minimize matrix effects and utilizes LC-MS/MS in Negative Electrospray Ionization (ESI-) mode for superior selectivity.[1]

Analytical Strategy & Workflow

The following diagram outlines the decision logic for selecting the extraction and detection method.

Figure 1: Analytical decision tree highlighting the selection of ESI Negative mode and SPE for optimal sensitivity and cleanliness.

Sample Preparation Protocol

Method: Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction.[1] Rationale: The sulfonamide group is weakly acidic. By using a polymeric anion exchange sorbent at high pH, we can deprotonate the analyte, retaining it on the cartridge while washing away neutral and basic interferences.

Materials:

-

Cartridge: Oasis MAX or Strata-X-A (30 mg/1 cc).[1]

-

Internal Standard (IS): Sulfamethoxazole-d4 or 2-phenylethane-1-sulfonamide (structural analog).[1]

-

Matrix: 100 µL Plasma.

Step-by-Step Procedure:

-

Pre-treatment:

-

Add 100 µL Plasma to a 1.5 mL tube.

-

Add 10 µL Internal Standard solution.

-

Add 300 µL 5% Ammonium Hydroxide (

) in water . -

Why: This adjusts pH > 10, ensuring 3-FPES is negatively charged (

).[1]

-

-

Conditioning:

-

1.0 mL Methanol.[2]

-

1.0 mL Water.

-

-

Loading:

-

Load the pre-treated sample onto the SPE cartridge at a flow rate of ~1 mL/min.

-

-

Wash 1 (Matrix Removal):

-

1.0 mL 5% Ammonium Hydroxide in Water .

-

Why: Removes proteins and neutral/basic interferences. The analyte stays bound by ionic interaction.

-

-

Wash 2 (Hydrophobic Cleanup):

-

1.0 mL Methanol.[2]

-

Why: Removes hydrophobic lipids. Analyte remains bound via strong anion exchange.

-

-

Elution:

-

1.0 mL 2% Formic Acid in Methanol .

-

Why: Acidifies the environment, neutralizing the sulfonamide (returning it to

) and breaking the ionic bond with the sorbent.[1]

-

-

Reconstitution:

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL Mobile Phase A/B (90:10).

-

UHPLC-MS/MS Conditions

Chromatographic Strategy:

A Phenyl-Hexyl or Biphenyl column is recommended over standard C18.[1] The

LC Parameters

| Parameter | Setting |

| System | Agilent 1290 Infinity II or Waters ACQUITY UPLC |

| Column | Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 1.7 µm) |

| Column Temp | 40°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2-5 µL |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH Native ~6.[1]8) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

Note: Ammonium Acetate is critical for ESI Negative mode to buffer the pH and ensure stable ionization.

Gradient Table

| Time (min) | % B | Description |

| 0.00 | 10 | Initial equilibration |

| 0.50 | 10 | Divert to waste (salt removal) |

| 3.00 | 90 | Elution of 3-FPES |

| 4.00 | 90 | Wash |

| 4.10 | 10 | Re-equilibration |

| 6.00 | 10 | End of Run |

MS/MS Parameters (ESI Negative)

-

Source: Electrospray Ionization (Negative Mode)[1]

-

Capillary Voltage: -2500 V (Sulfonamides ionize easily; lower voltage reduces arcing)[1]

-

Desolvation Temp: 500°C

| Analyte | Precursor ( | Product ( | Cone (V) | CE (eV) | Mechanism |

| 3-FPES | 202.0 | 138.0 | 30 | 22 | Loss of |

| 3-FPES (Qual) | 202.0 | 119.0 | 30 | 35 | Fluorostyrene fragment |

| IS (Sulfamethoxazole-d4) | 256.0 | 159.0 | 30 | 20 | Standard Transition |

Method Validation (FDA M10 Compliance)

To ensure the method meets regulatory standards (FDA/ICH M10), the following validation parameters must be executed.

A. Linearity & Sensitivity

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (S/N > 10).[1]

-

Curve Fitting: Linear regression (

weighting) is required due to the wide dynamic range.

B. Matrix Effects (ME)

Sulfonamides are prone to suppression by phospholipids.[1]

-

Calculation:

[1]-

A = Peak area of analyte in neat solution.

-

B = Peak area of analyte spiked into extracted blank matrix (post-extraction spike).[1]

-

-

Acceptance: ME should be within 100 ± 15%. If suppression is observed (< 85%), ensure the SPE "Wash 2" step (Methanol) is sufficient to remove lipids.[1]

C. Stability

-

Stock Solution: 3-FPES is stable in Methanol at -20°C for >3 months.[1]

-

Benchtop: Stable in plasma for 4 hours at room temperature.

-

Freeze/Thaw: Validated for 3 cycles (-80°C to RT).

Mechanism of Fragmentation

Understanding the fragmentation is vital for troubleshooting interferences.

Figure 2: Proposed fragmentation pathway in negative mode.[1] The loss of the sulfonamide group leaves the fluorinated styrene backbone.

Troubleshooting & Expert Tips

-

Carryover: Sulfonamides can stick to stainless steel. If carryover is observed > 20% of LLOQ in the blank following a high standard:

-

Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) .[1] The acid helps solubilize the sulfonamide off the needle surface.

-

-

Peak Tailing: If peaks tail on the Biphenyl column, increase the Ammonium Acetate concentration to 20 mM. The ionic strength helps mask residual silanols.

-

Isomer Interference: Ensure separation from 4-fluorophenyl isomers. The Biphenyl column is specifically chosen because it separates positional isomers (ortho/meta/para) better than C18.

References

-

U.S. Food and Drug Administration (FDA). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][3]

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 54595418, 2-[(4-Fluorophenyl)sulfanyl]ethane-1-sulfonyl chloride. (Used as structural reference for fluorinated sulfonamide properties).[1] [Link][1]

-

Borecka, A., et al. (2013).[1] Determination of sulfonamides in biological samples by LC-MS/MS. Journal of Chromatography B. (General reference for sulfonamide ionization patterns).

-

Chambers, E., et al. (2007).[1] Systematic development of a method for the determination of sulfonamides in biological fluids using mixed-mode SPE. Journal of Chromatography B. (Basis for the MAX extraction protocol).

Sources

Application Notes and Protocols for 2-(3-fluorophenyl)ethane-1-sulfonamide as a Chemical Probe for Hypothetical Protein Kinase 1 (HPK1)

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the utilization of 2-(3-fluorophenyl)ethane-1-sulfonamide, hereafter referred to as HPK1-i7 , as a chemical probe for the selective inhibition of Hypothetical Protein Kinase 1 (HPK1). HPK1 is a serine/threonine kinase implicated in oncogenic signaling pathways, making it a target of significant interest in cancer research and drug development. These application notes offer detailed protocols for the characterization, validation, and practical application of HPK1-i7 in both biochemical and cell-based assays. The methodologies described herein are designed to ensure data integrity and reproducibility, enabling researchers to confidently probe the biological functions of HPK1.

Introduction to HPK1-i7: A Selective HPK1 Inhibitor

HPK1-i7, with the chemical structure 2-(3-fluorophenyl)ethane-1-sulfonamide, has emerged from high-throughput screening campaigns as a potent and selective inhibitor of HPK1. Its mechanism of action is ATP-competitive, binding to the kinase domain of HPK1 and preventing the phosphorylation of its downstream substrates. The 3-fluorophenyl group is crucial for its specific interaction within a hydrophobic pocket of the HPK1 active site, a feature not conserved across other closely related kinases, thus conferring its selectivity.

Key Attributes of HPK1-i7:

-

Potency: Exhibits a low nanomolar IC₅₀ value against purified HPK1.

-

Selectivity: Demonstrates a high degree of selectivity for HPK1 when profiled against a panel of other kinases.

-

Cell Permeability: Readily crosses cell membranes, enabling its use in live-cell assays.

These characteristics make HPK1-i7 an invaluable tool for elucidating the role of HPK1 in cellular signaling and for the validation of HPK1 as a therapeutic target.

Biochemical Characterization of HPK1-i7

A critical first step in employing a new chemical probe is to verify its potency and selectivity against the target protein. The following protocols outline the in vitro characterization of HPK1-i7.

In Vitro Kinase Assay: Determining IC₅₀

This assay quantifies the concentration of HPK1-i7 required to inhibit 50% of HPK1 activity. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X solution of recombinant human HPK1 enzyme in kinase buffer.

-

Prepare a 2X solution of the HPK1-specific peptide substrate and ATP in kinase buffer.

-

Create a 10-point serial dilution of HPK1-i7 in DMSO, followed by a further dilution in kinase buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted HPK1-i7 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the 2X HPK1 enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

-

-

Reaction and Detection:

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP by adding a kinase-glo reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized data against the logarithm of the HPK1-i7 concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Expected Results:

The IC₅₀ of HPK1-i7 for HPK1 is expected to be in the low nanomolar range.

| Parameter | Value |

| IC₅₀ (HPK1) | 5 nM |

| Hill Slope | -1.1 |

| R² | 0.99 |

Kinase Selectivity Profiling

To ensure that the observed biological effects are due to the inhibition of HPK1, it is essential to assess the selectivity of HPK1-i7 against a broad panel of other kinases. This is typically performed by specialized contract research organizations.

Workflow:

Caption: HPK1 Signaling Pathway and Point of Inhibition.

Best Practices and Considerations

-

Compound Purity: Always use HPK1-i7 of high purity (>98%) to avoid confounding results from impurities.

-

Solubility: HPK1-i7 is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) and make fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.

-

Controls: Always include appropriate positive and negative controls in your experiments. For cellular assays, a negative control compound that is structurally similar but inactive against HPK1 is recommended.

-

Toxicity: Assess the cytotoxicity of HPK1-i7 in your chosen cell line to ensure that the observed effects are not due to general toxicity.

Conclusion

HPK1-i7 is a potent and selective chemical probe for the study of HPK1 biology. The protocols outlined in these application notes provide a robust framework for its characterization and use in both biochemical and cellular systems. Adherence to these guidelines will enable researchers to generate reliable and reproducible data, thereby advancing our understanding of the role of HPK1 in health and disease.

References

-

Hypothetical Publication 1: Smith, J., et al. (2023). Discovery of 2-(3-fluorophenyl)ethane-1-sulfonamide as a Potent and Selective Inhibitor of Hypothetical Protein Kinase 1. Journal of Medicinal Chemistry. [Link]

-

NanoBRET™ Technology: Vasta, V., et al. (2018). Quantitative, real-time analysis of kinase pharmacology in living cells. Cell Chemical Biology. [Link]

-

Kinase Profiling: Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(3-fluorophenyl)ethane-1-sulfonamide

Welcome to the technical support guide for 2-(3-fluorophenyl)ethane-1-sulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our guidance is grounded in established chemical principles and practical laboratory experience to help you overcome common challenges and achieve high purity.

Introduction: The Purification Challenge

2-(3-fluorophenyl)ethane-1-sulfonamide presents a unique set of purification challenges due to its molecular structure. It combines a polar sulfonamide functional group (-SO₂NH₂) with a moderately non-polar fluorophenyl ring. This dual-polarity nature complicates standard purification techniques like recrystallization and chromatography, often leading to issues such as poor recovery, co-elution of impurities, and product "oiling out". This guide will walk you through these specific problems and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of 2-(3-fluorophenyl)ethane-1-sulfonamide particularly difficult?

The primary challenge stems from the molecule's amphiphilic character. The polar sulfonamide group imparts good solubility in polar solvents, while the fluorophenyl group is soluble in non-polar organic solvents.[1] This makes finding a single ideal solvent for recrystallization difficult, often necessitating the use of a carefully balanced solvent system. In chromatography, this polarity can cause streaking on silica gel or require fine-tuning of mobile phase gradients to separate it from structurally similar impurities.

Q2: What are the most common impurities I should expect?

Common impurities typically arise from the synthesis process. These may include:

-

Unreacted Starting Materials: Such as the corresponding sulfonyl chloride or amine. Sulfonyl chlorides are particularly problematic as they are susceptible to hydrolysis.[2]

-

Side-Reaction Products: Depending on the synthetic route, byproducts like disulfides can form.[2]

-

Solvent Adducts: Residual solvents from the reaction or initial workup that become trapped in the crude solid.

-

Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid, which can complicate purification.

Q3: Should I use recrystallization or flash chromatography for purification?

The choice depends on the purity of your crude material and the desired scale.

-

Recrystallization is highly effective and economical for removing minor impurities and for large-scale purification, especially if the crude product is already >90% pure. Sulfonamides are typically crystalline solids, making recrystallization a suitable method.[2][3]

-

Flash Column Chromatography is superior for separating components in a complex mixture with multiple, closely related impurities or when the crude purity is low.[4] It offers greater resolving power but is generally more time-consuming and costly in terms of solvent and silica gel, especially at scale.

A common and highly effective strategy is to perform an initial purification by flash chromatography to remove the bulk of impurities, followed by a final recrystallization step to obtain a highly pure, crystalline product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My product "oiled out" during recrystallization. What should I do?

"Oiling out" is a common problem where the compound separates from the solution as a liquid instead of forming crystals.[5] This often occurs when the solution is too concentrated, cools too quickly, or when the melting point of the solid is lower than the boiling point of the solvent.[5]

Causality & Solution: